molecular formula C12H16N2O3S B8111169 4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One

4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One

Cat. No.: B8111169
M. Wt: 268.33 g/mol
InChI Key: AGVYLBUROPBNFQ-UHFFFAOYSA-N
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Description

4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecan-3-One is a complex organic compound that features a unique spirocyclic structure incorporating a thiophene ring Thiophene derivatives are known for their significant roles in various fields, including pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One typically involves multistep organic reactions. One common approach is the condensation reaction, which includes the formation of the spirocyclic structure through cyclization reactions. The Gewald reaction, a well-known method for synthesizing thiophene derivatives, can be employed to introduce the thiophene ring . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring .

Scientific Research Applications

4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various biochemical processes, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can lead to specific interactions in biological systems and novel applications in materials science .

Properties

IUPAC Name

4-thiophen-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-11-5-17-12(7-13-2-3-16-9-12)8-14(11)10-1-4-18-6-10/h1,4,6,13H,2-3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVYLBUROPBNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)CN(C(=O)CO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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